2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid
Description
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
2-(but-3-ynylamino)-5-chlorobenzoic acid |
InChI |
InChI=1S/C11H10ClNO2/c1-2-3-6-13-10-5-4-8(12)7-9(10)11(14)15/h1,4-5,7,13H,3,6H2,(H,14,15) |
InChI Key |
AJJYEGFGOWVQTO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1=C(C=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid typically involves the reaction of 5-chlorobenzoic acid with but-3-yn-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The alkyne group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The alkyne group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Coupling Reactions: Copper(I) bromide (CuBr) and sodium ascorbate in a solvent like dimethyl sulfoxide (DMSO).
Major Products
Substitution: Various substituted benzoic acids.
Oxidation: Products with oxidized alkyne groups.
Reduction: Products with reduced alkyne groups.
Coupling: Triazole derivatives from click chemistry reactions.
Scientific Research Applications
2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry reactions.
Biology: Employed in the synthesis of photoaffinity probes for studying protein-ligand interactions.
Industry: Utilized in the development of new materials and chemical probes for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid involves its ability to form covalent bonds with target molecules. The alkyne group can participate in click chemistry reactions, allowing for the attachment of various functional groups. This property makes it useful in the design of chemical probes and bioactive molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The position and nature of substituents significantly influence chemical behavior. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
*Calculated molecular weight based on formula.
Physicochemical and Functional Properties
Solubility and Reactivity
- The amino group at position 2 may participate in hydrogen bonding or metal coordination.
- 5-Amino-2-chlorobenzoic acid: The polar -NH₂ group at position 5 increases solubility in polar solvents (e.g., water or ethanol) .
- 5-(Boc-amino)-2-chlorobenzoic acid: The tert-butoxycarbonyl (Boc) group protects the amine, improving stability during synthetic processes while reducing reactivity until deprotection .
Key Research Findings
Positional Effects: Chloro substituents at position 5 (vs. 2) increase electron-withdrawing effects on the carboxylic acid, enhancing acidity. For example, 5-amino-2-chlorobenzoic acid (pKa ~2.1) is more acidic than 2-amino-5-chlorobenzoic acid .
Protective Groups: Boc-protected amines (e.g., 5-(Boc-amino)-2-chlorobenzoic acid) are widely used in peptide synthesis to prevent unwanted side reactions .
Biological Activity
2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action based on recent research findings.
This compound is characterized by a butynyl group attached to an amino group and a chlorobenzoic acid moiety. Its structure suggests potential interactions with biological targets, influencing various cellular processes.
Antimicrobial Activity
Research has demonstrated that derivatives of chlorobenzoic acids exhibit significant antimicrobial properties. For instance, studies on 2-chlorobenzoic acid derivatives showed enhanced antibacterial activity against Gram-negative bacteria like Escherichia coli compared to Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) for these compounds were reported as follows:
| Compound | pMIC (Gram-negative) | pMIC (Gram-positive) |
|---|---|---|
| 2-Chlorobenzoic Acid | 2.27 µM/ml | 1.91 µM/ml |
| Compound X | 2.61 µM/ml (Norfloxacin standard) | Not applicable |
These findings indicate that the structural modifications in compounds like this compound could enhance their antimicrobial efficacy, particularly against resistant strains .
Anticancer Activity
The anticancer potential of chlorobenzoic acid derivatives, including the target compound, has been explored through various studies. In vitro assays have shown that these compounds can inhibit cell proliferation in several cancer cell lines. Notably, the mechanism of action often involves cell cycle arrest and induction of apoptosis.
The proposed mechanism includes the inhibition of tubulin polymerization, leading to disruption of mitotic spindle formation. This was evidenced by docking studies that identified key interactions at the colchicine binding site on tubulin, which is crucial for its polymerization:
- Cell Cycle Arrest : Compounds induced G2/M phase arrest in cancer cells.
- Apoptotic Pathways : Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) were observed.
Case Studies
- In Vitro Studies : A study evaluated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM.
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups, reinforcing its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
